molecular formula C11H9FN2O B3320941 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 128487-04-7

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

Cat. No.: B3320941
CAS No.: 128487-04-7
M. Wt: 204.2 g/mol
InChI Key: MRAOJMZEBWCXOA-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The fluorine atom in this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aniline derivative with a suitable cyclizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, potentially leading to more potent biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique and valuable compound for various applications in research and industry .

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-6-1-2-8-7(5-6)10-9(14-8)3-4-13-11(10)15/h1-2,5,14H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAOJMZEBWCXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cu(OAc)2 (9.69 g, 53.39 mmol) was added to a stirred solution of 4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one (I-59e: 5 g, 24.27 mmol) and Pd(OAc)2 (490 mg, 2.18 mmol) in DMF (96 mL) under argon atmosphere and the resulting reaction mass was heated at 130° C. for 2 hours. The reaction was monitored by TLC (5% methanol in DCM). The reaction mass was cooled to room temperature and filtered through a celite bed. The filtrate was partitioned between water and ethyl acetate. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM) afforded 2.2 g of the product (44.7% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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5 g
Type
reactant
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Name
Quantity
96 mL
Type
solvent
Reaction Step Three
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9.69 g
Type
catalyst
Reaction Step Three
Quantity
490 mg
Type
catalyst
Reaction Step Three
Yield
44.7%

Synthesis routes and methods II

Procedure details

Cupric acetate (2.9 g) was added to a stirred solution of 4-[(4-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone (1.5 g) and palladium (II) acetate (200 mg) in dry DMF (40 ml). The mixture was heated at 130° for 1 h, evaporated in vacuo and the residue was extracted with methanol (250 ml). This solution was concentrated in vacuo and the residue was purified by FCC eluting with System A (100:8:1) to give the title compound (840 mg), m.p. 242°-245°.
[Compound]
Name
Cupric acetate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
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8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 3
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 4
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 5
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

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